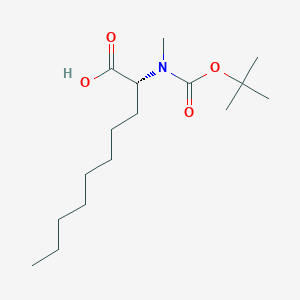

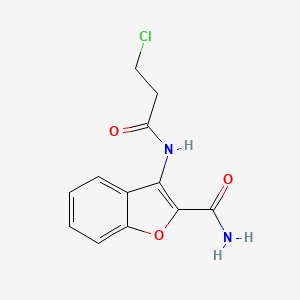

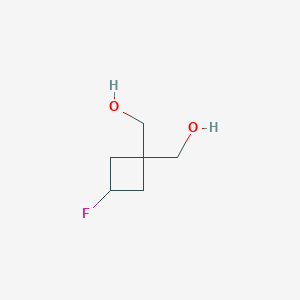

![molecular formula C14H14N4O4 B2927121 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1144459-09-5](/img/structure/B2927121.png)

5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with another pyrimidine ring . These compounds have been the subject of considerable interest due to their potential for application in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines often involves the use of 5-acetyl-4-aminopyrimidines as starting compounds . Various synthetic routes have been proposed, including acylation followed by cyclization, and reductive amination followed by cyclization .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines is characterized by two fused pyrimidine rings. The exact structure can vary depending on the substituents attached to the rings .Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present. For example, they can participate in reactions with guanidines, amidines, and formamide .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidines can vary widely depending on their specific structure and substituents. For example, some compounds in this class are solids at room temperature .Scientific Research Applications

Antioxidant Activity

Pyrimidine derivatives have shown good antioxidant activity in some studies . This suggests that our compound could potentially be used in research related to oxidative stress and its impact on various diseases.

Antimicrobial Activity

Some pyrimidine compounds have been tested for their antimicrobial activity . The compound could be explored for its efficacy against different microorganisms.

Medicinal Chemistry

Pyrimidine heterocycles with hydroxyl groups play a vital role in biological processes and synthetic drugs . The compound could be involved in the synthesis of new medicinal agents.

Estrogen Receptor Antagonism

A related compound, PHTPP, is a selective estrogen receptor β (ERβ) full antagonist . If our compound has similar properties, it could be used in research related to hormone receptors and their role in diseases like cancer.

Green Chemistry Synthesis

Pyrimidine derivatives have been synthesized using green chemistry protocols . The compound could be used to develop more environmentally friendly synthesis methods.

Biological Significance in Bicyclic Systems

Pyrimido[4,5-d]pyrimidines are part of bicyclic [6 + 6] systems with significant biological implications . Research could focus on understanding these systems better using our compound.

Mechanism of Action

Target of Action

Pyrimidinone derivatives, a class to which this compound belongs, are known to possess a wide spectrum of biological activities such as anti-tumor, anti-fungal, anti-inflammatory, and anti-bacterial .

Mode of Action

It is known that pyrimidinone derivatives interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the broad biological activities of pyrimidinone derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects such as inhibition of tumor growth, reduction of inflammation, or killing of bacteria .

Result of Action

Given the broad biological activities of pyrimidinone derivatives, the effects could include inhibition of cell proliferation in tumors, reduction of inflammation, or killing of bacteria .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(4-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-3-5-8(19)6-4-7/h3-6,10,19H,1-2H3,(H2,15,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVDWKBERYKDKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

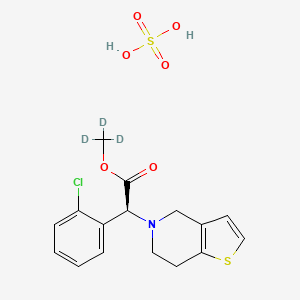

![5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2927042.png)

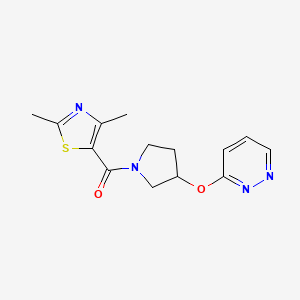

![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2927055.png)

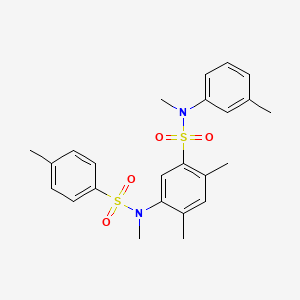

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2927061.png)